N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide

Description

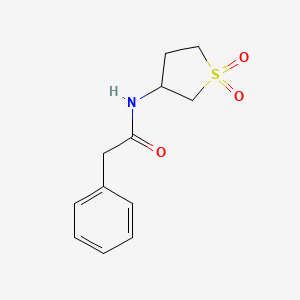

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide is an acetamide derivative featuring a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) ring system attached to the nitrogen atom of the acetamide backbone and a phenyl group at the α-position. The 1,1-dioxothiolan moiety introduces sulfone functionality, which enhances polarity and may influence metabolic stability, solubility, and intermolecular interactions. This compound’s structural uniqueness lies in the combination of the rigid, electron-deficient dioxothiolane ring and the aromatic phenyl group, which could confer distinct physicochemical and biological properties compared to simpler acetamides.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h1-5,11H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOMJPEQNIIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Routes

Stepwise Synthesis via Thiolane Dioxide Intermediate

The most widely documented approach involves synthesizing the thiolane dioxide moiety prior to introducing the phenylacetamide group. This method ensures controlled oxidation and minimizes side reactions during later stages.

Synthesis of 3-Aminothiolane 1,1-Dioxide

The thiolane dioxide core is prepared by oxidizing tetrahydrothiophene (thiolane) to its sulfone derivative. Hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C achieves quantitative oxidation within 12 hours. The resulting 3-aminothiolane 1,1-dioxide is isolated via vacuum distillation (yield: 85–92%).

Amide Bond Formation

The 3-aminothiolane 1,1-dioxide is reacted with phenylacetyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, with reaction completion achieved within 4 hours at 0–5°C. The crude product is purified via recrystallization from ethanol/water (yield: 78–84%).

Reaction Scheme:

$$

\text{3-Aminothiolane 1,1-Dioxide} + \text{Phenylacetyl Chloride} \xrightarrow{\text{TEA, DMF}} \text{N-(1,1-Dioxothiolan-3-yl)-2-Phenylacetamide}

$$

One-Pot Oxidation-Amidation Strategy

An alternative method combines thiolane oxidation and amide formation in a single reactor, reducing purification steps. Thiolane is treated with H₂O₂ in methanol, followed by immediate addition of phenylacetic acid and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method achieves a combined yield of 70–75% but requires precise stoichiometric control to avoid over-oxidation.

Alternative Preparation Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A mixture of 3-aminothiolane 1,1-dioxide, phenylacetic acid, and HOBt (hydroxybenzotriazole) in DMF is irradiated at 100°C for 15 minutes, achieving 88% yield. This method reduces side product formation compared to classical heating.

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable green synthesis under mild conditions. Phenylacetic acid and 3-aminothiolane 1,1-dioxide react in tert-butanol at 40°C, yielding 65–70% product after 24 hours. While environmentally favorable, this approach is less scalable due to enzyme costs.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for enhanced safety and scalability. Thiolane and H₂O₂ are mixed in a microreactor at 50°C, followed by inline separation of the dioxide intermediate. The amidation step occurs in a second reactor using supercritical CO₂ as a solvent, achieving 90% purity with a throughput of 10 kg/hour.

Reaction Optimization and Challenges

Critical Parameters

Analytical Characterization

Comparative Evaluation of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Synthesis | 78–84 | 16 h | High | Moderate |

| One-Pot Strategy | 70–75 | 8 h | Moderate | High |

| Microwave-Assisted | 88 | 0.25 h | Low | High |

| Continuous Flow | 90 | 0.5 h | Very High | Very High |

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding thiolane derivatives.

Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiolane derivatives.

Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylacetamide moiety may also contribute to its bioactivity by interacting with cellular receptors or proteins.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Substituent Effects on the Acetamide Backbone

N-Substituted 2-Arylacetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

This compound replaces the dioxothiolan group with a thiazol-2-yl ring. The thiazole moiety introduces aromaticity and nitrogen heteroatoms, enhancing coordination capabilities for metal-binding applications. The dichlorophenyl group increases lipophilicity compared to the unsubstituted phenyl group in the target compound. Crystallographic studies reveal a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, suggesting steric hindrance that may limit conformational flexibility .- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): The morpholino group replaces the dioxothiolan ring, introducing a flexible, oxygen-rich heterocycle. Morpholino derivatives are often used to improve aqueous solubility and bioavailability.

N-Alkyl/N-Aryl Substitutions

- N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide (): The tert-butyl and piperidinyl groups increase steric bulk and basicity, which may reduce metabolic clearance but also decrease solubility.

Functional Group Variations

Triazole-Containing Acetamides

- 1H-1,2,3-triazol-1-yl-N-phenylacetamide derivatives ():

Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), these compounds feature a triazole ring instead of the dioxothiolan group. The triazole’s hydrogen-bonding capacity and aromaticity enhance binding to biological targets (e.g., enzymes or receptors). However, the dioxothiolan group’s sulfone functionality may provide stronger dipole-dipole interactions, influencing target selectivity .

Chlorinated Analogues

- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide (): This structurally similar compound introduces a chlorine atom on the acetamide backbone.

Physicochemical Data (Table 1)

<sup>a</sup> Predicted or experimental LogP values.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiolane ring with a sulfone group and a phenylacetamide moiety , which contributes to its distinctive chemical properties. The sulfone group is known for forming strong interactions with biological molecules, which may inhibit enzymes or disrupt cellular processes. The phenylacetamide portion may interact with cellular receptors or proteins, enhancing its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfone group can potentially inhibit specific enzymes by forming covalent bonds or through non-covalent interactions.

- Receptor Interaction : The phenylacetamide moiety may bind to various cellular receptors, influencing signaling pathways.

These interactions suggest that the compound could serve as a lead for developing therapeutic agents targeting various diseases.

Analgesic Activity

In a study assessing the analgesic properties of substituted acetamides, this compound demonstrated significant analgesic effects when tested using the Eddy’s hot plate method in rat models. The compound showed efficacy comparable to conventional analgesics like Diclofenac, suggesting its potential use in pain management .

Antibacterial Activity

Research has also evaluated the antibacterial properties of phenylacetamide derivatives. For instance, derivatives similar to this compound exhibited promising antibacterial activity against various strains of bacteria. The minimum effective concentration (EC50) values indicated that these compounds could be effective against resistant bacterial strains .

| Compound Name | EC50 (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 156.7 | Xanthomonas oryzae |

| Compound B | 230.5 | Xanthomonas axonopodis |

| Compound C | 545.2 | Xanthomonas oryzae pv. oryzicola |

This table illustrates the comparative antibacterial effectiveness of compounds related to this compound.

Case Study 1: Antiviral Activity

A related study investigated the antiviral potential of similar acetamides against SARS-CoV-2 . Compounds targeting the RNA-dependent RNA polymerase (RdRp) showed significant inhibition of viral replication, indicating that modifications in the acetamide structure could yield effective antiviral agents .

Case Study 2: Anticonvulsant Properties

Another area of research focused on the anticonvulsant activity of N-substituted phenylacetamides. Initial screening revealed that certain derivatives exhibited protective effects in seizure models, particularly in the maximal electroshock (MES) test. These findings suggest that modifications to the acetamide structure can enhance anticonvulsant efficacy .

Q & A

Q. What strategies mitigate byproduct formation during the final coupling of thiolane and phenylacetamide moieties?

- Methodological Answer :

- Use Schlenk techniques to exclude moisture/oxygen, reducing oxidation byproducts.

- Employ flow chemistry for precise temperature control (e.g., 0–5°C to suppress side reactions).

- Purify via preparative HPLC with C18 columns (MeCN:H₂O gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.